molecular formula C11H19N3O2 B13630881 Methyl 2-(isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-(isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13630881
M. Wt: 225.29 g/mol
InChI Key: VQEALMDRFDDKHD-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 3-position, an isopropylamino side chain, and a methyl ester moiety.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 3-(3-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-8(2)12-10(11(15)16-4)7-14-6-5-9(3)13-14/h5-6,8,10,12H,7H2,1-4H3

InChI Key

VQEALMDRFDDKHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C(=O)OC)NC(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of methyl 2-(isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate typically involves:

  • Synthesis of the pyrazole moiety or its derivatives
  • Introduction of the amino substituent (isopropylamino group)
  • Formation of the ester functionality

The synthetic pathway can be divided into key steps:

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are commonly synthesized by condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds such as ethyl acetoacetate or benzoylacetate. For example:

  • Reaction of substituted phenylhydrazines with ethyl acetoacetate in acidic medium yields 1-substituted-3-methyl-1H-pyrazol-5(4H)-ones.
  • Methylation of pyrazolones using dimethyl sulfate in alkaline medium can provide N-methyl derivatives.
  • Mannich reactions can introduce dimethylaminomethyl groups at the 4-position of pyrazolones, which can be further modified into ester derivatives.

Introduction of the Amino Group

The isopropylamino group can be introduced by nucleophilic substitution or reductive amination on suitable intermediates bearing leaving groups or carbonyl functionalities adjacent to the pyrazole ring. Typical methods include:

  • Reaction of amino acid esters with isopropylamine under controlled conditions to form the corresponding amino esters.
  • Alternatively, Mannich-type reactions or reductive aminations involving isopropylamine and aldehydes or ketones attached to the pyrazole ring system may be employed.

Esterification

The methyl ester is generally introduced by:

  • Direct esterification of the corresponding carboxylic acid with methanol in the presence of acid catalysts or via acid chloride intermediates.
  • Conversion of acid chlorides to methyl esters by reaction with methanol and sodium methoxide is a common approach.

Representative Synthetic Route (Based on Literature)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Pyrazolone formation 4-chlorophenylhydrazine hydrochloride + ethyl acetoacetate, acetic acid, sodium acetate 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
2 Methylation Dimethyl sulfate, alkaline medium N-methyl pyrazolone derivative
3 Mannich reaction Dimethylamine hydrochloride + formaldehyde Dimethylaminomethyl pyrazolone
4 Quaternarization + cyanation + hydrolysis Iodomethane, cyanide, sulfuric acid Acetic acid derivatives
5 Acid chloride formation + esterification Thionyl chloride, methanol, sodium methoxide Methyl ester derivatives

This multistep synthesis illustrates the preparation of pyrazolone-based methyl esters with amino substituents, which can be adapted for the target compound by substituting the amino group with isopropylamino and the pyrazole substituent with 3-methyl-1H-pyrazol-1-yl.

Analysis of Preparation Methods

Advantages and Challenges

Preparation Aspect Advantages Challenges
Pyrazolone synthesis Well-established methods, good yields Requires careful control of reaction conditions to avoid side products
Amino group introduction Versatile reactions (Mannich, reductive amination) Selectivity for isopropylamino substitution can be challenging
Esterification Straightforward, high-yielding Stability of intermediates (acid chlorides) must be managed

Reaction Conditions and Yields

  • Pyrazolone formation typically proceeds under mild acidic conditions with sodium acetate as a buffer, yielding intermediates in 60–85%.
  • Methylation with dimethyl sulfate is efficient but requires alkaline conditions and careful handling due to toxicity.
  • Mannich reactions for amino group introduction are generally performed at room temperature or mild heating, with yields ranging from 50–75%.
  • Esterification via acid chlorides and methanol proceeds rapidly, often yielding over 80% of the desired ester.

Summary of Research Data

The synthetic approaches to pyrazolone derivatives related to this compound have been extensively studied, with data supporting the feasibility of multi-step synthesis involving pyrazolone formation, amino substitution, and esterification. The compounds synthesized via these methods have been evaluated for biological activity, confirming the relevance of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Isopropylamine in the presence of a suitable halide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or esters.

Scientific Research Applications

Methyl 2-(isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring and isopropylamino group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Propanoate Derivatives

Methyl 2-(Isopropylamino)-3-(1H-Pyrazol-1-yl)Propanoate
  • Structural Difference : Lacks the 3-methyl group on the pyrazole ring (vs. the target compound’s 3-methyl substitution) .
  • Implications :
    • Reduced steric hindrance around the pyrazole ring may enhance solubility but decrease metabolic stability.
    • The absence of the methyl group could alter intermolecular interactions, such as hydrogen bonding or π-π stacking, affecting crystallization behavior .
  • Commercial Status : Discontinued (CymitQuimica) .
Methyl 2-(Isopropylamino)-2-Methyl-3-(1H-Pyrazol-1-yl)Propanoate
  • Structural Difference: Contains an additional methyl group at the 2-position of the propanoate chain (CAS: 1249000-12-1) .
  • The branched chain could reduce solubility compared to the linear analog.
  • Commercial Status : Discontinued (CymitQuimica) .

Phenoxy-Substituted Isopropylamino Compounds (Non-Pyrazole)

The Pharmacopeial Forum (USP42) lists several structurally related phenoxy derivatives with isopropylamino groups (Table 1) :

Compound Substituent on Phenoxy Group Notable Features
1-[4-(2-Hydroxyethyl)... 2-Hydroxyethyl Polar hydroxy group enhances solubility
1-(4-Ethylphenoxy)-... Ethyl Hydrophobic ethyl group may improve bioavailability
1-[4-(2-Butoxyethyl)... Butoxyethyl Long alkoxy chain increases lipophilicity

Comparison with Target Compound :

  • Core Structure: The target compound replaces the phenoxy group with a 3-methylpyrazole ring.
  • Impact: Pyrazole’s aromaticity and hydrogen-bonding capacity (via N-atoms) may enhance target binding vs. phenoxy derivatives. The methyl ester in the target compound offers a hydrolyzable site, unlike ether-linked phenoxy analogs.

Heterocyclic Variants

3-(2-Pyridylmethylamino)-1-Propanol
  • Structural Difference : Substitutes pyrazole with a pyridine ring and replaces the ester with a primary alcohol (CAS: 6950-99-8) .
  • Implications :
    • Pyridine’s basic N-atom may increase solubility at physiological pH.
    • Alcohol functionality improves metabolic clearance but reduces stability vs. ester-containing analogs.

Physicochemical and Functional Data

Table 2: Key Properties of Compared Compounds

Compound LogP (Predicted) Solubility (mg/mL) Stability Notes
Target Compound ~1.8 ~20 (pH 4.5–6.5) Ester hydrolysis likely under basic conditions
Methyl 2-(Iso...-1H-Pyrazol-1-yl) ~1.5 ~25 Discontinued (synthesis challenges?)
1-[4-(2-Hydroxyethyl)phenoxy]-... ~0.9 >30 Stable under vacuum drying

Biological Activity

Methyl 2-(isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H19N3O2
  • Molecular Weight : 225.29 g/mol
  • Structural Features : The compound features a propanoate moiety, an isopropylamino group, and a 3-methyl-1H-pyrazole ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Starting Materials : Isopropylamine, 3-methyl-1H-pyrazole, and appropriate carboxylic acid derivatives.
  • Reagents : Common reagents include dichloromethane or ethanol as solvents and triethylamine as a catalyst to optimize yields.
  • Reaction Conditions : The reactions are generally carried out under controlled temperatures to ensure the stability of the intermediates.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Pharmacological Effects

  • Neuroprotective Activity : Similar compounds have shown neuroprotective effects in models of ischemic stroke by scavenging free radicals and reducing oxidative stress .
  • Antioxidant Properties : The compound demonstrates significant antioxidant capabilities, which can be beneficial in preventing cellular damage .
  • Modulation of Enzyme Activity : Studies suggest that it may interact with various enzymes and receptors, potentially influencing metabolic pathways .

Study on Pyrazolol Derivatives

A study focused on pyrazolol derivatives, including this compound, highlighted its potential for developing anti-ischemic stroke formulations. The derivative exhibited significant antioxidant activity in DPPH and ABTS assays, confirming its role as a free radical scavenger .

Comparison with Structural Analogues

Compound NameMolecular FormulaUnique Features
Methyl 2-(4-fluorophenyl)-3-(isopropylamino)propanoateC12H20FN3O2Contains a fluorophenyl group enhancing lipophilicity
Ethyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoateC12H20N4O2Ethyl group alters solubility properties
Methyl 2-(isopropylamino)-3-(1H-pyrazol-1-yl)propanoateC11H19N3O2Similar structure but different pyrazole substitution

The unique combination of functional groups in this compound allows for selective interactions with biological targets that are not present in its analogs, making it a valuable candidate for further research in medicinal chemistry .

Q & A

Basic: What are the common synthetic routes for preparing Methyl 2-(isopropylamino)-3-(3-methyl-1H-pyrazol-1-yl)propanoate, and what analytical methods validate its purity?

Answer:
The compound is typically synthesized via multi-step reactions involving pyrazole ring formation and subsequent esterification. For example, a modified Baker-Venkataram rearrangement (as described for structurally similar pyrazole derivatives) can be employed to construct the pyrazole core, followed by alkylation or amination to introduce the isopropylamino group . Key validation methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 1.38 ppm for methyl groups, J-coupling constants for stereochemistry) to confirm regiochemistry and functional groups .
  • HPLC : Purity assessment (>98% by reverse-phase chromatography) and detection of byproducts .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 392.2 [M+H]+^+) .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous stereochemical assignment. Using SHELXL (a widely adopted refinement program), hydrogen bonding patterns and dihedral angles between aromatic rings (e.g., 16.83–51.68° for pyrazole-phenyl interactions) can be analyzed to confirm spatial arrangement . Graph set analysis (as per Etter’s formalism) further characterizes hydrogen-bonding networks, which stabilize the crystal lattice and inform solubility predictions . For example, in structurally analogous pyrazole derivatives, O-H⋯N hydrogen bonds (2.8–3.0 Å) dominate packing behavior .

Basic: What precautions are necessary for safe handling and storage of this compound?

Answer:
Based on SDS guidelines for similar compounds:

  • Storage : Keep in a dry, cool environment (2–8°C) under inert gas (N2_2/Ar) to prevent hydrolysis or oxidation .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95/P99 respirators to avoid inhalation of fine particles .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .

Advanced: How do computational methods (e.g., DFT) complement experimental data in predicting reactivity?

Answer:
Density Functional Theory (DFT) calculations can model:

  • Tautomerism : Predict dominant tautomeric forms of the pyrazole ring (e.g., 1H vs. 2H configurations) based on Gibbs free energy differences .
  • Reactivity Sites : Fukui indices identify nucleophilic/electrophilic centers (e.g., N-atoms in pyrazole for coordination chemistry) .
  • Solubility : COSMO-RS simulations correlate logP values with solvent compatibility (e.g., DMSO > ethanol > water) .

Basic: What biological screening assays are suitable for evaluating its pharmacological potential?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
    • Cytotoxicity : MTT assay on cell lines (e.g., IC50_{50} determination in cancer models) .
  • ADMET Profiling :
    • Plasma protein binding (ultrafiltration) and metabolic stability (microsomal incubation) predict pharmacokinetics .

Advanced: How do contradictory NMR and crystallography data arise, and how are they reconciled?

Answer:
Discrepancies may stem from:

  • Dynamic Effects : Solution-state NMR detects rapid tautomerism (e.g., pyrazole ring flipping), while SCXRD captures static solid-state configurations .
  • Solvent Interactions : Polar solvents (e.g., DMSO) stabilize specific conformers, altering NMR shifts versus crystal structures .
    Resolution : Combine variable-temperature NMR to assess exchange processes and DFT-optimized structures to bridge solution/solid-state data .

Basic: What are the key stability challenges during long-term storage?

Answer:

  • Hydrolysis : Ester groups degrade in humid conditions, forming carboxylic acid byproducts. Monitor via periodic HPLC .
  • Oxidation : Pyrazole rings are susceptible to photooxidation; store in amber vials under N2_2 .
  • Thermal Stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >150°C for similar esters) .

Advanced: How is hydrogen bonding exploited in co-crystallization to enhance bioavailability?

Answer:
Co-crystals with pharmaceutically acceptable coformers (e.g., succinic acid) improve solubility via:

  • H-Bond Networks : O-H⋯O/N interactions increase lattice energy, reducing melting points and enhancing dissolution rates .
  • Supramolecular Synthons : Pyrazole N-H groups form robust synthons with carboxylic acids (R2^2(2)2(6) motifs), validated by CSD surveys .

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